molecular formula C14H10N2O B092073 3-Phenylquinazolin-4(3h)-one CAS No. 16347-60-7

3-Phenylquinazolin-4(3h)-one

Cat. No. B092073
CAS RN: 16347-60-7
M. Wt: 222.24 g/mol
InChI Key: WAIHFZPSLVDBRV-UHFFFAOYSA-N
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Description

3-Phenylquinazolin-4(3h)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities and pharmaceutical applications. The structure of 3-phenylquinazolin-4(3h)-one consists of a quinazoline ring system with a phenyl group attached at the third position. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of 3-phenylquinazolin-4(3h)-one derivatives has been achieved through various methods. One approach involves a one-pot, three-component reaction of isatoic anhydride and an aromatic aldehyde with ammonium acetate or primary amine catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another method describes the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives catalyzed by iodine in ionic liquids, which allows for structural diversification . Additionally, a facile and novel approach to the synthesis of 2-phenylquinazolines, which can be related to the 3-phenylquinazolin-4(3h)-one structure, was developed via a tandem reaction following sp(3) C-H functionalization .

Molecular Structure Analysis

The molecular structure of 3-phenylquinazolin-4(3h)-one derivatives is characterized by the presence of a quinazoline ring system. The phenyl group at the 2-position is a common feature, while the substituents on the arylideneamino group at the 3-position can be varied to produce a range of compounds with different properties . The molecular docking studies of some derivatives have shown that certain moieties play a crucial role in increasing the binding interaction, which is significant for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of 3-phenylquinazolin-4(3h)-one derivatives is influenced by the substituents on the quinazoline ring system. For instance, the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . This demonstrates the potential for intramolecular reactions and functional group transformations within the quinazolinone framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylquinazolin-4(3h)-one derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water under neutral conditions suggests that these derivatives can have favorable solubility in aqueous media . The use of environmentally benign procedures and catalysts, such as succinimide-N-sulfonic acid and dodecylbenzenesulfonic acid, indicates that these compounds can be synthesized with consideration for green chemistry principles .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity : 3-Phenylquinazolin-4(3h)-one derivatives demonstrate significant antibacterial properties. A study reported the synthesis of several 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, showing enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Nanda, Ganguli, & Chakraborty, 2007).
  • Antimicrobial Properties : Some derivatives of 3-Phenylquinazolin-4(3h)-one have shown potent antimicrobial activities, including action against herpes simplex virus and respiratory syncytial virus (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

Pharmaceutical Applications

  • Synthesis of Diverse Derivatives : Unmasked 2-phenylquinazolin-4(3H)-ones, a key alkaloid core, have been directly functionalized, leading to various pharmaceutical applications including N-arylation and C-H fluorination (Lee et al., 2017).
  • Anti-Platelet-Aggregation Activity : Novel 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives have been synthesized and found to have significant antiplatelet activities, indicating potential use in cardiovascular therapies (Eskandariyan & Kobarfard, 2012).

Industrial Applications

  • Catalysis : Heteropolyacid-clay nano-composite, a novel catalyst, has been used for synthesizing 2,3-dihydroquinazolinones, indicating industrial applications in catalyst development (Dar et al., 2013).

Other Applications

  • Anticonvulsant Activity : Novel 3-(3-(substituted benzylidine)amino)phenyl-2-phenylquinazolin-4(3H)-ones have shown promising results as anticonvulsant agents, expanding the therapeutic potential of these compounds (Rishipathak, Karanjikar, & Udavant, 2022).
  • Corrosion Inhibition : Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments, suggesting their utility in material science and engineering (Errahmany et al., 2020).

Future Directions

The future directions for 3-Phenylquinazolin-4(3h)-one could involve further exploration of its potential as a histone deacetylase 6 (HDAC6) inhibitor . Additionally, new synthesis methods could be developed to improve the efficiency and yield of the compound .

properties

IUPAC Name

3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIHFZPSLVDBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354859
Record name 3-Phenylquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinazolin-4(3h)-one

CAS RN

16347-60-7
Record name 3-Phenylquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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